Corydaline
Overview
Description
Corydaline is a pharmacologically active isoquinoline alkaloid isolated from the tubers of Corydalis yanhusuo, a traditional Chinese medicinal herb. This compound exhibits a variety of biological activities, including antiacetylcholinesterase, antiallergic, antinociceptive, and gastrointestinal modulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Corydaline can be synthesized through various chemical routes. One common method involves the extraction and purification of alkaloids from Corydalis yanhusuo using solvents like ethanol. The optimal extraction process includes refluxing with 70% ethanol and subsequent purification using macroporous adsorption resin .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Corydalis yanhusuo tubers. The process includes multiple steps of extraction, purification, and concentration to obtain a high yield of this compound. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Corydaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: Corydaline is used as a model compound to study the synthesis and reactivity of isoquinoline alkaloids.
Biology: It is used to investigate the biological pathways and mechanisms of action of alkaloids.
Medicine: this compound exhibits promising therapeutic effects, including pain relief, anti-inflammatory, and anti-ulcer activities.
Industry: This compound is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities
Mechanism of Action
Corydaline exerts its effects through multiple molecular targets and pathways. It inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This mechanism is beneficial for conditions like Alzheimer’s disease. Additionally, this compound interacts with opioid receptors, providing analgesic effects. It also modulates gastrointestinal motility by acting on smooth muscle cells .
Comparison with Similar Compounds
Corydaline is often compared with other isoquinoline alkaloids such as corydine and tetrahydropalmatine. While all these compounds share a similar core structure, this compound is unique due to its specific biological activities and therapeutic potential. Corydine, for example, also exhibits analgesic effects but through different molecular pathways. Tetrahydropalmatine is known for its sedative and anxiolytic properties .
List of Similar Compounds
- Corydine
- Tetrahydropalmatine
- Berberine
- Palmatine
This compound stands out due to its multifaceted biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research and pharmaceutical development .
Biological Activity
Corydaline, an isoquinoline alkaloid derived from the medicinal plant Corydalis yanhusuo, exhibits a wide range of biological activities that have garnered significant interest in pharmacological research. This article delves into the compound's various biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is characterized by its ability to interact with multiple biological targets, which contributes to its diverse pharmacological effects. Notably, it acts as an acetylcholinesterase inhibitor , with an IC50 value of approximately 15 μM, indicating its potential utility in treating conditions like Alzheimer's disease by enhancing cholinergic neurotransmission . Additionally, this compound has shown antiallergic and antinociceptive properties, suggesting its role in pain management and allergy treatment .
Inhibition of Cytochrome P450 Enzymes
A significant aspect of this compound's biological activity is its inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. Research indicates that this compound inhibits several CYP enzymes, including CYP2C19 and CYP2C9, with Ki values of 1.7 μM and 7.0 μM respectively . This inhibition could lead to potential drug-drug interactions, necessitating careful consideration in clinical settings.
Enzyme | Ki (μM) | Effect |
---|---|---|
CYP2C19 | 1.7 | Inhibition of S-mephenytoin metabolism |
CYP2C9 | 7.0 | Inhibition of diclofenac metabolism |
UGT1A1 | 57.6 | Moderate inhibition |
UGT1A9 | 37.3 | Moderate inhibition |
Biological Activities
This compound exhibits a variety of biological activities that can be categorized as follows:
1. Gastrointestinal Modulation
- This compound enhances gastric emptying and increases small intestine transit speed in animal models . This property makes it a candidate for treating functional dyspepsia.
2. Antinociceptive Effects
- In preclinical studies, this compound has demonstrated significant pain-relieving effects through its action on the mu-opioid receptor (MOR). It has been shown to reduce writhing behavior in mice models when administered at doses of 5 to 10 mg/kg .
3. Antiparasitic Activity
- This compound has been evaluated for its nematocidal properties against Strongyloides ratti and Strongyloides venezuelensis, showing effective paralysis at concentrations of 18 μM and 30 μM respectively .
4. Antiallergic Effects
- The compound has exhibited antiallergic activity by inhibiting mast cell-dependent smooth muscle contraction . This suggests potential applications in allergic conditions.
Case Studies and Clinical Applications
Recent studies have highlighted the therapeutic potential of this compound in various medical contexts:
- Functional Dyspepsia : Clinical trials are underway to evaluate the efficacy of this compound in patients suffering from functional dyspepsia, focusing on its gastrointestinal motility-enhancing effects .
- Pain Management : Given its antinociceptive properties and mechanism as a mu-opioid receptor agonist, this compound is being explored as an alternative analgesic with potentially fewer side effects compared to traditional opioids .
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRXLJTYQVOHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975602 | |
Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-69-4, 6018-35-5 | |
Record name | Corydaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-298182 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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